pKa Shift of –0.55 Units Relative to 3,4-Dimethoxybenzylamine Controls Protonation and Reactivity
The predicted pKa of the free base (2-chloro-3,4-dimethoxyphenyl)methanamine is 8.74 ± 0.10, compared to 9.29 ± 0.10 for the non‑chlorinated analog 3,4-dimethoxybenzylamine (veratrylamine) . The electron‑withdrawing chloro group lowers the amine basicity by 0.55 log units. At pH 7.4, this translates to a 1.4‑fold lower fraction of protonated amine, which directly influences the compound's ability to form stable hydrochloride salts and affects the rate of nucleophilic coupling reactions such as amide bond formation .
| Evidence Dimension | Acid dissociation constant (pKa) of the primary amine |
|---|---|
| Target Compound Data | pKa = 8.74 ± 0.10 (free base of (2-chloro-3,4-dimethoxyphenyl)methanamine) |
| Comparator Or Baseline | pKa = 9.29 ± 0.10 (3,4-dimethoxybenzylamine, CAS 5763-61-1) |
| Quantified Difference | ΔpKa = –0.55, corresponding to a 1.4‑fold lower protonated fraction at pH 7.4 |
| Conditions | Predicted values (Advanced Chemistry Development (ACD/Labs) Software V11.02); neutral aqueous environment |
Why This Matters
Controlled basicity ensures predictable protonation during salt metathesis and reproducible kinetics in amine‑acylation steps, reducing batch‑to‑batch variability in multistep API syntheses.
